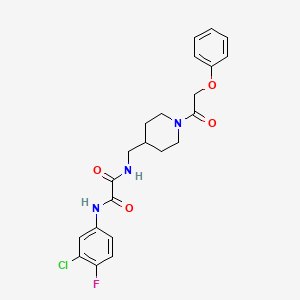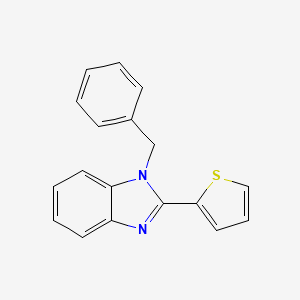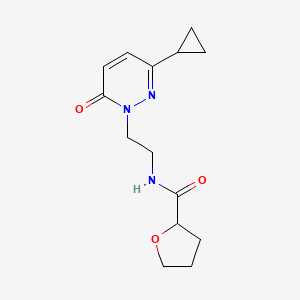
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been the subject of several studies exploring its mechanism of action and effects on living organisms.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
Research in heterocyclic chemistry has led to the development of methods for synthesizing various derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds are synthesized through catalytic reactions under oxidative carbonylation conditions, employing palladium catalysis in combination with other reagents. Such processes are pivotal in creating compounds with potential pharmacological activities, including antitumor properties (Bacchi et al., 2005).
Antitumor Imidazotetrazines
The synthesis and study of imidazotetrazine derivatives, such as temozolomide, have been a significant area of research. These compounds have shown broad-spectrum antitumor activity, with specific derivatives acting as prodrugs that convert into active forms within the body to exert their therapeutic effects. The synthesis of such compounds involves complex chemical reactions, including interactions with alkyl and aryl isocyanates, showcasing the intricate chemistry involved in developing antitumor agents (Stevens et al., 1984).
Synthesis Avoiding Hazardous Reagents
Alternative synthetic routes have been explored to avoid the use of hazardous reagents like methyl isocyanate in the production of antitumor drugs like temozolomide. Such research underscores the importance of developing safer and more environmentally friendly synthetic methods in pharmaceutical chemistry (Wang et al., 1994).
Modifying Drug Metabolism
Investigations into modifying the metabolic profile of drugs to reduce metabolism mediated by enzymes like aldehyde oxidase (AO) have been conducted. By altering the chemical structure of compounds, researchers aim to enhance the drug's stability and efficacy, which is crucial for the development of effective therapies, especially in treating conditions like prostate cancer (Linton et al., 2011).
Pyridazine Derivatives
The synthesis of pyridazine derivatives and their reactions to form various compounds have been explored. Such research is foundational in heterocyclic chemistry, contributing to the development of new materials and potential therapeutic agents (Deeb et al., 1992).
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h5-6,10,12H,1-4,7-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSCEGVKZSPUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2444882.png)
![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)
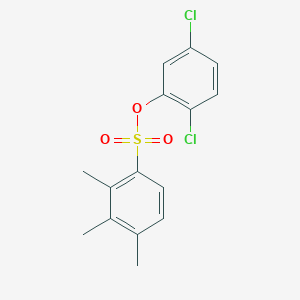

![4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444889.png)
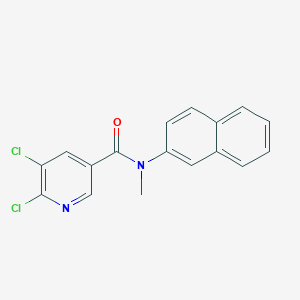
![ethyl 4-({3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2444892.png)
amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2444893.png)
